molecular formula C11H11BrN2O2 B1406736 Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate CAS No. 1363383-34-9

Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate

Cat. No.: B1406736
CAS No.: 1363383-34-9
M. Wt: 283.12 g/mol
InChI Key: AWWKGXJTUNFUSL-UHFFFAOYSA-N
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Description

Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate is a chemical compound with the CAS Number: 1363383-34-9 . It has a molecular weight of 283.12 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11BrN2O2/c1-2-16-11(15)6-9-7-13-10-5-8(12)3-4-14(9)10/h3-5,7H,2,6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

In the synthesis process, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .


Physical and Chemical Properties Analysis

The compound is stored at a temperature between 28 C . It is a solid substance .

Scientific Research Applications

Chemodivergent Synthesis and Applications

Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate plays a significant role in chemodivergent synthesis, offering pathways to synthesize N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines under varying conditions. This compound, through different reaction environments, enables the formation of versatile scaffolds that can be further diversified for various applications. The mild and metal-free conditions for forming N-(pyridin-2-yl)amides and the one-pot tandem cyclization/bromination to obtain 3-bromoimidazopyridines highlight its utility in synthesizing complex molecules efficiently (Liu et al., 2019).

Catalytic Applications and Biological Studies

The compound's role extends into catalytic applications, particularly in palladium-catalyzed Suzuki–Miyaura borylation reactions. These reactions are pivotal in the pharmaceutical industry for preparing various active agents, showcasing the compound's importance in synthesizing potential anti-cancer and anti-tuberculosis agents. This highlights its significance in medicinal chemistry, where modifications of the this compound scaffold can lead to novel therapeutic agents with moderate activity against TB and potent effects in anti-cancer screening across multiple cancer panels (Sanghavi et al., 2022).

Synthesis of Heterocyclic Compounds

Further exploring its applications, this compound serves as a precursor in the synthesis of hexahydroimidazo[1,2-a]pyridines, indicating its versatility in creating heterocyclic compounds that could have various biological and chemical properties. This exemplifies the compound's utility in heterocyclic chemistry, facilitating the development of novel molecules with potential pharmacological activities (Goryaeva et al., 2020).

Novel Derivatives and Biological Evaluation

Moreover, the synthesis of novel derivatives from this compound has been explored, leading to compounds with potential antioxidant and antimicrobial activities. This underscores the compound's significance in contributing to the discovery of new therapeutic agents, demonstrating its crucial role in the synthesis of biologically active molecules (Youssef & Amin, 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Properties

IUPAC Name

ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-9-7-13-10-5-8(12)3-4-14(9)10/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWKGXJTUNFUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C2N1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858597
Record name Ethyl (7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363383-34-9
Record name Imidazo[1,2-a]pyridine-3-acetic acid, 7-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363383-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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